4-aminopyridine-3-sulfonic Acid
Overview
Description
4-Aminopyridine-3-sulfonic acid is an organic compound with the molecular formula C5H6N2O3S. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a sulfonic acid group at the 3-position on the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 4-aminopyridine-3-sulfonic acid is the potassium channel in axon terminals . This compound potentiates the release of acetylcholine (ACh) , a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
This compound works by blocking the potassium channels in axon terminals . This blockage results in the prolongation of action potentials and leads to an increased release of neurotransmitters . The heightened release of neurotransmitters like acetylcholine facilitates enhanced neuronal signaling .
Biochemical Pathways
The compound’s action on potassium channels affects the neural transmission pathway . By prolonging action potentials, it enhances the release of neurotransmitters, thereby augmenting synaptic transmission . This can have a significant impact on cognitive functions, particularly those related to memory and learning .
Pharmacokinetics
These formulations, utilizing nanotechnology, exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of neural transmission . By blocking potassium channels and potentiating the release of acetylcholine, it can improve cognitive functions and potentially mitigate neurological disorders .
Biochemical Analysis
Biochemical Properties
4-Aminopyridine-3-sulfonic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with voltage-gated potassium channels. By blocking these channels, it prolongs action potentials and increases neurotransmitter release at synapses . This interaction is crucial in understanding the compound’s effects on neural transmission and its potential therapeutic applications in neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neurons, it enhances synaptic transmission by blocking potassium channels, which leads to increased neurotransmitter release . This action can improve neural conduction in demyelinated axons, making it beneficial in conditions like multiple sclerosis . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in cellular biochemistry .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated potassium channels . This inhibition prolongs the duration of action potentials, leading to increased neurotransmitter release. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in neural tissues . Additionally, this compound has been shown to interact with other ion channels and receptors, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effectiveness can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that while initial effects on neural conduction and synaptic transmission are pronounced, these effects may wane over time, necessitating adjustments in experimental protocols . Additionally, the compound’s stability and degradation products can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances neural conduction and synaptic transmission without significant adverse effects . At higher doses, it can induce toxic effects, including seizures and convulsions, due to excessive inhibition of potassium channels . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes various biochemical transformations . These metabolic processes can influence the compound’s bioavailability and effectiveness, as well as its potential side effects . Understanding these pathways is crucial for optimizing its use in research and therapy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to neural tissues, where it exerts its primary effects . The compound’s ability to cross the blood-brain barrier is particularly important for its effectiveness in treating neurological conditions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound is primarily localized to the axon terminals, where it blocks potassium channels and enhances neurotransmitter release . This localization is critical for its role in modulating synaptic transmission and neural conduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyridine-3-sulfonic acid typically involves multi-step processes starting from pyridine derivatives. One common method includes the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The sulfonation of 3-aminopyridine then yields this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as diazotization, sulfonation, and reduction under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid for nitration.
Reducing agents: Such as iron and acetic acid for reduction.
Sulfonating agents: Such as sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, such as 3-nitropyridine and 4-aminopyridine derivatives .
Scientific Research Applications
4-Aminopyridine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Similar in structure but lacks the sulfonic acid group.
3-Aminopyridine: Similar but with the amino group at the 3-position.
2,4-Diaminopyridine: Contains two amino groups at the 2- and 4-positions.
Uniqueness
4-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring.
Properties
IUPAC Name |
4-aminopyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMYEVOVADPHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376576 | |
Record name | 4-aminopyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29452-57-1 | |
Record name | 4-aminopyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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